3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid
Overview
Description
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a benzoic acid group . The pyrimidine ring contains a dimethylamino group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C13H13N3O2, and it has an average mass of 243.261 Da and a monoisotopic mass of 243.100784 Da .Scientific Research Applications
Synthesis and Biological Activity
Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclics, including compounds related to 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting their relevance in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Chemical Synthesis Techniques
Yu Yankun et al. (2011) discussed the synthesis of Nilotinib, a process involving a compound structurally similar to 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid. This research provides insights into advanced chemical synthesis techniques for complex molecules (Yu Yankun et al., 2011).
Crystallography and Polymorphs
Aakeröy, Desper, and Levin (2005) examined new polymorphs of 4-(N,N-dimethylamino)benzoic acid, which is closely related to the target compound. Their work in crystallography contributes to our understanding of molecular structures and interactions (Aakeröy, Desper, & Levin, 2005).
Synthesis and Evaluation of Derivatives
Farag et al. (2011) synthesized new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating a similar moiety. This research contributes to the development of novel compounds with potential pharmaceutical applications (Farag et al., 2011).
Anion Recognition and Sensing
Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, demonstrating its potential in chemical sensing applications, particularly for divalent anions like HPO4^2- and SO4^2- (Hou & Kobiro, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents
Mode of Action
The mode of action of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is currently unknown. The compound’s structure suggests it might interact with its targets through the dimethylamino group and the pyrimidin-4-yl group. These groups could potentially form hydrogen bonds or engage in other types of interactions with target proteins. This is speculative and further studies are required to confirm the exact mode of action .
Biochemical Pathways
Given the potential antileukemia activity of related compounds , it is possible that this compound could affect pathways related to cell proliferation or apoptosis.
Result of Action
If the compound does indeed have antileukemia activity, as suggested by the activity of related compounds , it could potentially induce cell death or inhibit cell proliferation in leukemia cells.
properties
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTFZWNIBPYPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676567 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid | |
CAS RN |
1083401-18-6 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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